molecular formula C10H5FO4 B190264 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid CAS No. 128942-39-2

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Cat. No. B190264
M. Wt: 208.14 g/mol
InChI Key: NOSMZQCJSBUIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, also known as 7-Fluorochromone-2-carboxylic acid, is a chemical compound with the empirical formula C10H5FO4 . It is used as a reactant for the preparation of fluorocarboxychromone aminopiperidine-based melanin-concentrating hormone receptor 1 antagonists .


Synthesis Analysis

The synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid have been described in the literature . The molecular structure of its achiral heterotopic 3-diethoxymethyl precursor has been determined by NMR spectroscopy and X-ray crystallography .


Molecular Structure Analysis

The molecular structure of a similar compound, 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, has been determined by NMR spectroscopy and X-ray crystallography . The compound is monoclinic, with unit cell dimensions a = 14.923 (5), b = 6.615 (2), c = 14.921 (5) Å, β = 101.44 (3)°, V = 1443.7 (8) Å^3, Z = 4, D calc. = 1.383 g/cm^3 .


Chemical Reactions Analysis

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is used as a reactant for the preparation of fluorocarboxychromone aminopiperidine-based melanin-concentrating hormone receptor 1 antagonists .


Physical And Chemical Properties Analysis

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a solid with a melting point of 239-245 °C . Its molecular weight is 208.14 .

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and reactions of compounds closely related to 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, like 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, have been described. These studies include molecular structure determination using NMR spectroscopy and X-ray crystallography (Barili et al., 2001).

Fluorescence Properties and Applications

  • Compounds such as 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid have been synthesized and characterized, with significant fluorescence in ethanol solution and solid state, suggesting potential applications in fluorescence studies (Shi et al., 2017).

Pharmaceutical and Biological Applications

  • A study on the synthesis of (6R,7R)-8-oxo-7-(2-oxo-2H-chromene-3-carboxamido)-3-((4-(2-oxo-2H-chromene-3-carboxamido)-phenylthio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CA) for use in activity assays with metallo-β-lactamases highlights potential pharmaceutical applications (Zhang et al., 2013).
  • Synthesis of related compounds, such as 7-hydroxy-4-oxo-4H-chromene-and 7-hydroxychroman-2-carboxylic acid N-alkyl amides, and their antioxidant activities have been investigated, pointing towards potential use in developing antioxidant therapies (Kwak et al., 2006).

Chemical Synthesis and Characterization

  • Research on the novel synthetic route of (2S)‐6‐Fluoro‐4‐oxo‐3,4‐dihydro‐2H‐chromene‐2‐carboxylic acid, a key intermediate of Fidarestat, indicates its importance in the synthesis of bioactive molecules (Yuan et al., 2007).

Molecular Probes and Radiolabeling

  • The compound has been used in the synthesis of molecular probes for detecting hydroxyl radicals, highlighting its potential in biochemical research and radiation biology (Singh et al., 2008).

properties

IUPAC Name

7-fluoro-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSMZQCJSBUIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561727
Record name 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

CAS RN

128942-39-2
Record name 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Reactant of Route 3
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Reactant of Route 4
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Reactant of Route 5
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Citations

For This Compound
2
Citations
AJ Souers, RR Iyengar, AS Judd, DWA Beno… - Bioorganic & medicinal …, 2007 - Elsevier
The incorporation of constrained tertiary amines into an existing class of N-benzyl-4-aminopiperidinyl chromone-based MCHr1 antagonists led to the identification of a series of chiral …
Number of citations: 12 www.sciencedirect.com
DN Davidson, PT Kaye - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
Temperature dependent splitting of N-alkyl 1H and 13C NMR signals in a series of 4-oxo-4H-chromene-2-carboxamides has been analysed in terms of rotation of the amide group. …
Number of citations: 7 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.